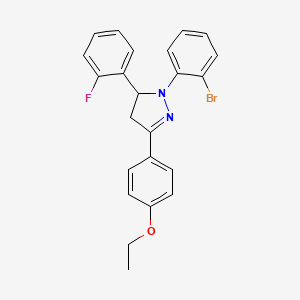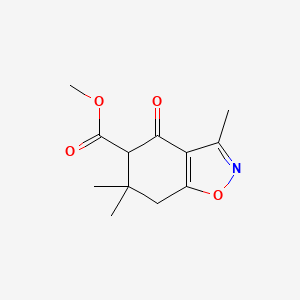![molecular formula C22H18N2O5 B5177174 7,7-DIMETHYL-10-(5-NITROFURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE](/img/structure/B5177174.png)
7,7-DIMETHYL-10-(5-NITROFURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-DIMETHYL-10-(5-NITROFURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE: is a complex organic compound that belongs to the class of indenoquinoline derivatives This compound is characterized by its unique structure, which includes a nitrofuran moiety and a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-DIMETHYL-10-(5-NITROFURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves a multi-component reaction. One common method involves the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a catalyst such as tribromomelamine or copper oxide supported on zeolite-Y . The reaction is usually carried out in ethanol under reflux conditions, resulting in high yields of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of heterogeneous catalysts like copper oxide supported on zeolite-Y allows for efficient recycling and reuse, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrofuran moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives at the quinoline core.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation . It is also being investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria .
Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of 7,7-DIMETHYL-10-(5-NITROFURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular structures . The quinoline core can intercalate into DNA, disrupting replication and transcription processes . These combined effects contribute to its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
7,7-DIMETHYL-10-ARYL-7,8-DIHYDRO-5H-INDENO[1,2-B]QUINOLINE-9,11-DIONE: This compound shares a similar core structure but lacks the nitrofuran moiety.
NITROFURANTOIN: A well-known nitrofuran derivative used as an antibiotic.
FURAZOLIDONE: Another nitrofuran derivative with antimicrobial properties.
Uniqueness: The presence of both the nitrofuran and quinoline moieties in 7,7-DIMETHYL-10-(5-NITROFURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE makes it unique. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.
Propriétés
IUPAC Name |
7,7-dimethyl-10-(5-nitrofuran-2-yl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-22(2)9-13-17(14(25)10-22)18(15-7-8-16(29-15)24(27)28)19-20(23-13)11-5-3-4-6-12(11)21(19)26/h3-8,18,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCNYCCKBMIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(O5)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5177113.png)
![2-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5177121.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)


![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5177143.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![Propan-2-yl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5177168.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)
![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)

